Lydicamycin
Description
Lydicamycin is a structurally unique polyketide-nonribosomal peptide (PKS-NRPS) hybrid antibiotic first isolated from marine-derived Streptomyces species, notably Streptomyces lydicus and Streptomyces sp. TP-A0598 . Its skeleton comprises a tetraketide acid moiety linked to a pyrrolidine group via an amide bond, forming a 26-membered macrocycle . This compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with MIC values ranging from 1.56 to 12.5 µg/mL . Beyond antimicrobial effects, it disrupts auxin transport in plants, inhibiting root growth at concentrations as low as 50–100 µM . Genomic studies reveal its biosynthesis involves a 17-module type I PKS and a single NRPS module, initiating with a 4-guanidinobutanoyl-CoA starter unit .
Structure
2D Structure
Properties
IUPAC Name |
6-[(5E,9E,13E,17E)-3,11-dimethylicosa-5,9,13,17-tetraenyl]-7-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O2/c1-5-6-7-8-9-11-14-17-26(2)18-15-12-10-13-16-19-27(3)20-21-29-25-30-22-23-32(34)33(35)31(30)24-28(29)4/h6-7,11,13-16,18,24,26-27,29-35H,5,8-10,12,17,19-23,25H2,1-4H3/b7-6+,14-11+,16-13+,18-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKQNIYSGVLMEW-AIJVIGOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CCC(C)C=CCCC=CCC(C)CCC1CC2CCC(C(C2C=C1C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC/C=C/CC(C)/C=C/CC/C=C/CC(C)CCC1CC2CCC(C(C2C=C1C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gene Cluster Identification
The lydicamycin biosynthetic gene cluster (BGC) was identified in Streptomyces sp. ID38640 through genomic analysis, revealing a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The cluster includes modules for tetramic acid formation, pyrrolidine ring synthesis, and post-assembly modifications. Key enzymes such as N-methyltransferases and oxygenases introduce structural diversity among this compound congeners.
Metabolic Engineering
Disruption of competing pathways, such as the pseudouridimycin (PUM) BGC in Streptomyces sp. ID38640, enhances this compound yields by redirecting metabolic flux. CRISPR-base editing of the core PKS gene (lyd60) in Streptomyces sp. P9-2B2 abolished this compound production, confirming its indispensability for biosynthesis.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Gene Identifier |
|---|---|---|
| PKS Module 1 | Chain elongation and methylation | lyd60 |
| NRPS Module 2 | Tetramic acid formation | lyd45 |
| Oxidase | Hydroxylation of polyketide backbone | lyd28 |
| N-Methyltransferase | Methylation of pyrrolidine nitrogen | lyd33 |
Fermentation Optimization
Medium Composition
This compound production is maximized in media containing carbon sources (e.g., glycerol) and nitrogen-rich substrates (e.g., pharmamedia). A representative fermentation medium includes:
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Glycerol (4%)
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NZ-case (0.5%)
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Pharmamedia (2%)
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CaCO₃ (0.5%)
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HP-20 resin (1%)
The pH is adjusted to 7.0 pre-sterilization to stabilize secondary metabolite production.
Cultivation Conditions
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Temperature : 32°C
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Agitation : 200 rpm
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Oxygenation : Static liquid culture for aerial mycelium formation
In Streptomyces sp. P9-2B2, this compound production peaks at day 9 on potato dextrose agar (PDA), correlating with sporulation.
Table 2: Temporal Production of this compound on PDA vs. ISP2 Media
| Day | PDA (Relative Abundance) | ISP2 (Relative Abundance) |
|---|---|---|
| 4 | 15% | <5% |
| 7 | 60% | <5% |
| 9 | 100% | <5% |
Isolation and Purification
Primary Extraction
Post-fermentation, mycelium is separated via centrifugation (8,000 rpm, 10 minutes) and extracted with acetone. HP-20 resin adsorption is employed to concentrate this compound congeners.
Chromatographic Separation
Table 3: HPLC Conditions for this compound Purification
| Parameter | Value |
|---|---|
| Column | XTerra RP18 (7 µm, 19 × 300 mm) |
| Mobile Phase | 25:75 acetonitrile–10 mM NH₄HCO₃ |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
Analytical Characterization
Structural Elucidation
¹H and ¹³C NMR data (Table 4) confirm this compound’s signature resonances:
Chemical Reactions Analysis
Types of Reactions
Lydicamycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the tetraenyl side chain can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons .
Scientific Research Applications
Biocontrol Agent in Agriculture
Antioomycete Activity
Lydicamycin has been identified as a significant compound for controlling phytopathogenic oomycetes, particularly Phytophthora and Pythium. A study demonstrated that this compound A exhibited superior control efficiency against soybean phytophthora root rot compared to the commercial fungicide metalaxyl, with effective concentrations (EC50 values) ranging from 0.73 to 2.67 μg/mL . This suggests that this compound could serve as a natural alternative to synthetic fungicides, reducing chemical inputs in agriculture.
Mechanism of Action
The mechanism by which this compound exerts its effects involves disrupting the growth of pathogenic fungi, thereby preventing disease spread. The ability of Streptomyces sp. NEAU-S7GS2 to produce lydicamycins A and B highlights its potential for use as a biocontrol agent in sustainable agricultural practices .
Microbial Interactions
Induction of Sporulation
Recent research has shown that lydicamycins can mediate interactions between different Streptomyces species. In co-culture experiments, the presence of lydicamycins triggered sporulation in neighboring strains, indicating their role as signaling molecules within microbial communities . This discovery opens avenues for exploring how these compounds can influence microbial ecology and enhance soil health.
Cross-Kingdom Interactions
this compound's influence extends beyond bacterial interactions; it also affects fungal species. For instance, the production of arginine-derived polyketides by Streptomyces has been shown to mediate interactions with fungi, suggesting that lydicamycins may play a role in broader ecological dynamics . Understanding these interactions could lead to innovative strategies for managing plant diseases through enhanced microbial diversity.
Therapeutic Potential
Antibacterial Properties
this compound exhibits notable antibacterial activity against various pathogens, making it a candidate for further development as an antibiotic. Its unique structure as a hybrid nonribosomal peptide-polyketide compound enhances its bioactivity profile, potentially allowing it to overcome resistance mechanisms seen with traditional antibiotics .
Research on Biosynthesis
The biosynthetic pathways of lydicamycins have been characterized using advanced genomic techniques, revealing insights into the enzymatic machinery involved in their production. This knowledge could facilitate bioengineering efforts aimed at optimizing yield and enhancing the therapeutic properties of lydicamycins through synthetic biology approaches .
Summary Table: Key Applications of this compound
Mechanism of Action
The mechanism of action of Lydicamycin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various cellular pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
Lydicamycin belongs to the arginoketide family, characterized by guanidine-containing polyketides. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogues
Key Structural Differences :
- Macrocycle vs. Linear : this compound’s macrocyclic structure enhances stability and target binding compared to linear mycins .
- Starter Unit: The 4-guanidinobutanoyl-CoA starter in this compound distinguishes it from coniosetin (phenylalanine-derived) and kalimantacins (branched-chain starters) .
Genomic and Functional Divergence
- This compound vs. S. lydicus: Despite 96% genomic similarity, S. lydicus lacks plant growth inhibition, highlighting strain-specific regulatory differences .
- Gene Cluster Conservation : The this compound BGC is conserved in marine Streptomyces (e.g., TP-A0598, Je 1–6) but absent in terrestrial strains, suggesting niche-specific adaptation .
Q & A
Q. What are the primary biological mechanisms by which Lydicamycin inhibits root growth in plants?
this compound disrupts auxin polar transport by interfering with PIN protein distribution, critical for maintaining auxin gradients in plant roots. Experimental validation involves:
- Multi-omics integration : Transcriptomic and proteomic analyses reveal significant downregulation of genes/proteins linked to auxin transport (e.g., PIN1, PIN4) .
- Microscopy : Direct observation of disrupted PIN localization in Arabidopsis thaliana roots treated with 50–100 µM this compound .
- Mutant studies : Use of G7_Δlyd67 (a this compound-deficient mutant) to confirm that PIN downregulation is this compound-specific .
Q. How is this compound biosynthesized in Streptomyces species?
this compound is synthesized via a hybrid type I polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) pathway:
- Gene cluster identification : A 17-module PKS and one NRPS module assemble the polyketide backbone, with 4-aminobutanoyl-CoA as the starter unit .
- Metabolic engineering : CRISPR-BEST-mediated knockout of core PKS gene lyd60 abolishes this compound production, confirmed via LC-MS and sporulation assays .
- Time-resolved production : Peak yields occur during sporulation (days 6–10 in PDA cultures), correlating with morphological changes in Streptomyces .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s role in PIN protein regulation?
Discrepancies arise when mutant strains (e.g., G7_Δlyd67) fail to downregulate PIN1/PIN4. Methodological solutions include:
- Dose-response assays : Pure this compound (50–100 µM) directly suppresses PIN expression, ruling out indirect effects from bacterial metabolites .
- Temporal analysis : Track PIN dynamics over time; delayed effects may explain initial contradictions in short-term experiments .
- Cross-species validation : Test this compound on multiple plant models (e.g., Brachypodium) to confirm conserved mechanisms .
Q. What experimental designs optimize this compound yield in Streptomyces cultures?
Yield optimization requires synchronizing metabolic activity with sporulation:
- Culture medium selection : PDA supports 10× higher production than ISP2 agar due to enhanced sporulation .
- Time-course monitoring : Use LC-MS/MS to correlate peak this compound levels with spore maturation (days 6–10) .
- Genetic modifications : Overexpress regulatory genes (e.g., lydBGC) or use CRISPR base-editing to delay sporulation, extending the production window .
Q. How can multi-omics approaches clarify this compound’s ecological role in microbial interactions?
Integrate the following methodologies:
- Metabolomic networks : GNPS-based molecular networking identifies this compound derivatives and co-produced metabolites (e.g., diketopiperazines) during interspecies competition .
- Transcriptomic profiling : Compare gene expression in wild-type vs. lyd60 mutants to pinpoint pathways activated by this compound (e.g., stress response, secondary metabolism) .
- Imaging mass spectrometry (IMS) : Spatial mapping of this compound in co-cultures reveals its role in inhibiting competitor sporulation .
Data Contradiction and Validation Strategies
Q. Why do some studies report delayed sporulation in Streptomyces upon this compound deletion, while others observe no effect?
Contradictions stem from strain-specific genetic backgrounds and experimental conditions:
- Strain validation : Ensure lyd60 knockout is complete via Sanger sequencing and LC-MS .
- Culture conditions : Sporulation delays in mutants are pronounced in PDA but negligible in ISP2 .
- Cross-species assays : Supplement pure this compound (100 µg) to rescue sporulation in receiver strains (e.g., Streptomyces P9-2B1), confirming its role as a signaling molecule .
Methodological Recommendations
- For bioactivity studies : Combine qRT-PCR (for auxin-related genes) with root phenotyping in Arabidopsis to quantify dose-dependent effects .
- For biosynthesis studies : Use CRISPR-BEST for precise gene editing in Streptomyces, followed by timelapse imaging and LC-MS validation .
- For ecological studies : Apply GNPS molecular networking to deconvolute this compound’s metabolic network in multi-species environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
